molecular formula C12H20N2O3S B15178562 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid CAS No. 84434-67-3

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid

Cat. No.: B15178562
CAS No.: 84434-67-3
M. Wt: 272.37 g/mol
InChI Key: JPGJBDBLHLPCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid is a chemical compound with a complex structure that includes an aminophenyl group, an ethylamino group, and a butane-1-sulphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylethylamine with butane-1-sulphonic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid
  • 4-((4-Aminophenyl)ethylamino)butane-1-carboxylic acid
  • 4-((4-Aminophenyl)ethylamino)butane-1-phosphonic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84434-67-3

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

4-(4-amino-N-ethylanilino)butane-1-sulfonic acid

InChI

InChI=1S/C12H20N2O3S/c1-2-14(9-3-4-10-18(15,16)17)12-7-5-11(13)6-8-12/h5-8H,2-4,9-10,13H2,1H3,(H,15,16,17)

InChI Key

JPGJBDBLHLPCNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCS(=O)(=O)O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.